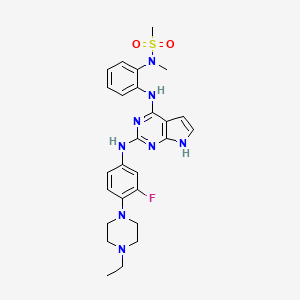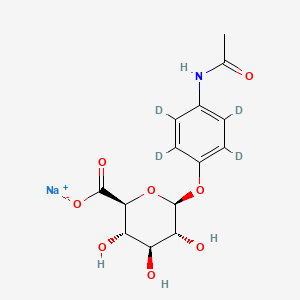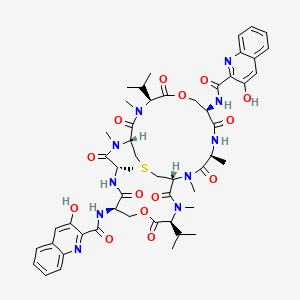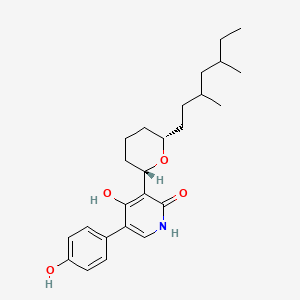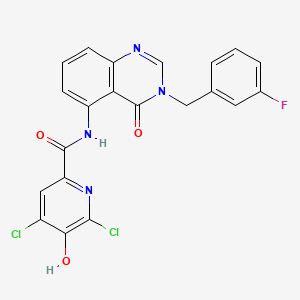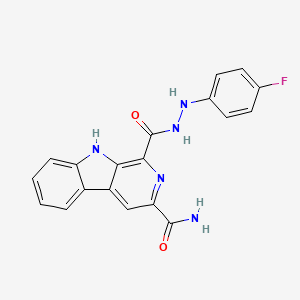
Gamma-Glutamyl Transferase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamyl Transferase-IN-1 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor. This enzyme plays a crucial role in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a major cellular antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Glutamyl Transferase-IN-1 typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The process may include steps such as:
Formation of the gamma-glutamyl bond: This step involves the use of gamma-glutamyl donors and acceptors under controlled conditions to form the gamma-glutamyl bond.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure the removal of impurities.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This may include:
Optimization of reaction conditions: Ensuring that the reaction conditions are optimized for large-scale production.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamyl Transferase-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Specific catalysts may be used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized gamma-glutamyl derivatives .
Scientific Research Applications
Gamma-Glutamyl Transferase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the gamma-glutamyl cycle and the role of gamma-glutamyl transferase in various chemical processes.
Biology: Helps in understanding the biological functions of gamma-glutamyl transferase and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where gamma-glutamyl transferase is implicated, such as liver diseases and certain cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting gamma-glutamyl transferase
Mechanism of Action
Gamma-Glutamyl Transferase-IN-1 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the gamma-glutamyl cycle, leading to a decrease in the synthesis and degradation of glutathione. The molecular targets of this compound include the active site of gamma-glutamyl transferase, where it binds and prevents the enzyme from catalyzing the transfer of gamma-glutamyl groups .
Comparison with Similar Compounds
Gamma-Glutamyl Transferase-IN-2: Another inhibitor of gamma-glutamyl transferase with a slightly different chemical structure.
Gamma-Glutamyl Transferase-IN-3: A compound with similar inhibitory effects but different pharmacokinetic properties.
Uniqueness: Gamma-Glutamyl Transferase-IN-1 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. It has been shown to have a higher selectivity and efficacy compared to other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H14FN5O2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(4-fluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H14FN5O2/c20-10-5-7-11(8-6-10)24-25-19(27)17-16-13(9-15(23-17)18(21)26)12-3-1-2-4-14(12)22-16/h1-9,22,24H,(H2,21,26)(H,25,27) |
InChI Key |
YJTPSLQPFXKRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=CC=C(C=C4)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


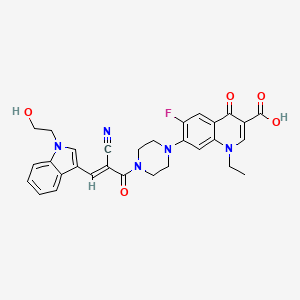
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

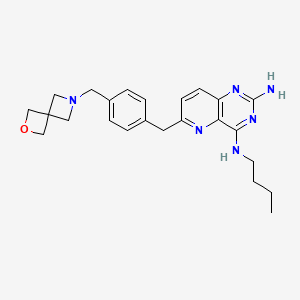
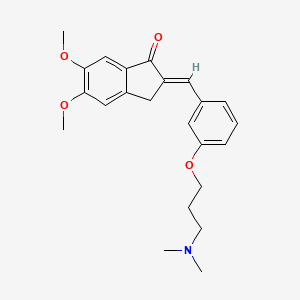
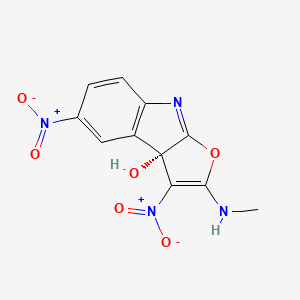
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
